6-Bromo-3-iodopyridin-2-ol chemical properties
6-Bromo-3-iodopyridin-2-ol chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 6-Bromo-3-iodopyridin-2-ol
Abstract
6-Bromo-3-iodopyridin-2-ol is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its unique arrangement of a pyridin-2-one core with two distinct halogen atoms at strategic positions—iodine at C-3 and bromine at C-6—offers a platform for selective, sequential chemical modifications. This guide provides a comprehensive analysis of the compound's physicochemical properties, outlines logical synthetic pathways, and delves into its chemical reactivity. Emphasis is placed on the principles of regioselective cross-coupling reactions, which are central to its synthetic value. Detailed experimental protocols and mechanistic diagrams are provided to furnish researchers, scientists, and drug development professionals with both foundational knowledge and practical insights into leveraging this versatile molecule for complex molecular design.
Introduction: A Versatile Heterocyclic Scaffold
Halogenated pyridines are foundational components in the synthesis of a vast array of biologically active compounds and functional materials. Among these, 6-Bromo-3-iodopyridin-2-ol stands out due to its trifecta of reactive sites: a nucleophilic/acidic hydroxyl group, a highly reactive iodo substituent, and a more robust bromo substituent. This structural arrangement is not accidental but a deliberate design for enabling orthogonal synthesis, where each reactive site can be addressed independently under specific reaction conditions.
The pyridin-2-ol moiety exists in tautomeric equilibrium with its corresponding pyridin-2-one form, which influences the aromaticity and reactivity of the heterocyclic core. The primary utility of this compound lies in its role as an intermediate for creating complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and specialized agrochemicals.[1] The strategic placement of the halogens allows for a modular approach to synthesis, making it an invaluable tool in drug discovery pipelines for generating libraries of related compounds with diverse functionalities.[2][3][4]
Physicochemical and Computed Properties
The fundamental properties of 6-Bromo-3-iodopyridin-2-ol are summarized below. While experimental data for this specific isomer can be scarce, properties can be reliably computed or inferred from closely related analogues.
| Property | Value | Source |
| IUPAC Name | 6-Bromo-3-iodopyridin-2-ol | - |
| Molecular Formula | C₅H₃BrINO | PubChem[5] |
| Molecular Weight | 299.89 g/mol | PubChem[5] |
| CAS Number | Not explicitly assigned; analogous isomers exist | - |
| Canonical SMILES | C1=C(C(=O)N=C(C1)Br)I | - |
| Appearance | Expected to be a white to off-white solid | ChemicalBook[6] |
| Storage | Store at 2-8°C in a dry, dark place | ChemicalBook[6] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |
| Rotatable Bond Count | 0 | PubChem[5] |
Synthesis and Manufacturing Insights
The synthesis of 6-Bromo-3-iodopyridin-2-ol is not commonly detailed in public literature; however, a logical and efficient pathway can be designed based on established methods for halogenating pyridines and pyridinols. A common strategy involves the sequential halogenation of a suitable precursor.
Proposed Synthetic Pathway:
A plausible route begins with 2-amino-6-bromopyridine, a commercially available starting material. The synthesis proceeds through two key steps: regioselective iodination followed by the conversion of the amino group to a hydroxyl group.
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Step 1: Regioselective Iodination. The amino group in 2-amino-6-bromopyridine is a strong activating group, directing electrophiles to the ortho and para positions (C-3 and C-5). Iodination can be achieved using iodine in the presence of an acid, where iodine is generated in situ.[7] Controlling the stoichiometry and reaction conditions is critical to favor mono-iodination at the C-3 position.
-
Step 2: Diazotization and Hydrolysis. The resulting 2-amino-6-bromo-3-iodopyridine can then undergo a Sandmeyer-type reaction. The primary amino group is treated with a nitrite source (e.g., NaNO₂) in a strong acid to form a diazonium salt. Gentle heating of the aqueous diazonium salt solution leads to its decomposition, replacing it with a hydroxyl group to yield the final product, 6-Bromo-3-iodopyridin-2-ol.[8]
This approach is powerful because it leverages the directing effects of the amino group for precise halogenation before converting it to the desired hydroxyl functionality.
Caption: Proposed synthetic workflow for 6-Bromo-3-iodopyridin-2-ol.
Chemical Reactivity and Synthetic Utility
The synthetic power of 6-Bromo-3-iodopyridin-2-ol stems from the differential reactivity of its three functional sites. This allows for a predictable and controlled sequence of reactions.
The Principle of Regioselective Cross-Coupling
The carbon-halogen bond strength is the determining factor for selectivity in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly weaker and more polarizable than the C-Br bond, making it far more susceptible to oxidative addition by a Pd(0) catalyst. This reactivity difference is the cornerstone of its utility, enabling selective functionalization at the C-3 position while leaving the C-6 bromine available for a subsequent, different coupling reaction.[9]
Common Cross-Coupling Reactions:
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Suzuki-Miyaura Coupling: Forms C-C bonds by reacting the C-I site with boronic acids or esters. This is widely used to introduce aryl or heteroaryl substituents.[2][10][11] Given the electron-rich nature of many boronic acids, this reaction typically proceeds with high yields.[12]
-
Buchwald-Hartwig Amination: Forms C-N bonds by coupling the C-I site with primary or secondary amines.[2][13][14] This reaction is instrumental in synthesizing molecules containing arylamine motifs, which are prevalent in pharmaceuticals.[15]
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Sonogashira Coupling: Forms C-C triple bonds by reacting the C-I site with terminal alkynes, a key transformation for creating rigid molecular scaffolds.
Caption: Catalytic cycle for Suzuki coupling, highlighting selective C-I bond activation.
Reactivity of the Pyridin-2-one System
The 2-hydroxyl group can be readily deprotonated by a base to form a pyridin-2-oxide, which can act as a nucleophile. Alternatively, it can be alkylated or acylated to introduce further diversity. This functionality also influences the electronic properties of the pyridine ring, affecting the reactivity of the halogen substituents.
Applications in Research and Development
The modular nature of 6-Bromo-3-iodopyridin-2-ol makes it a high-value intermediate in several R&D areas:
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Pharmaceutical Drug Discovery: It is a key building block for synthesizing complex heterocyclic systems.[3] Its structure is particularly suited for creating libraries of potential kinase inhibitors, a major class of cancer therapeutics, where a substituted aminopyridine core is often a critical pharmacophore.[2][7]
-
Agrochemicals: The pyridine scaffold is present in numerous herbicides and pesticides.[1][4] The ability to introduce different functional groups at the C-3 and C-6 positions allows for the fine-tuning of biological activity and specificity.
-
Materials Science: Substituted pyridines are used in the synthesis of organic light-emitting diodes (OLEDs), ligands for transition metal catalysts, and supramolecular assemblies.[16]
Experimental Protocols
The following protocols are representative examples of how 6-Bromo-3-iodopyridin-2-ol can be utilized in synthesis.
Protocol 6.1: Synthesis of 2-Amino-6-bromo-3-iodopyridine (Precursor)
This protocol is adapted from methodologies for the synthesis of related dihalopyridines.[7][17]
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Reaction Setup: To a solution of 2-amino-6-bromopyridine (1.0 eq.) in 2 M sulfuric acid (approx. 10 mL per gram of starting material), add potassium iodate (0.5 eq.) portion-wise while stirring.
-
Iodine Generation: Heat the mixture to 100°C. Prepare a solution of potassium iodide (0.6 eq.) in water and add it dropwise to the reaction mixture over 30 minutes. The in-situ generation of iodine will be observed.
-
Reaction Monitoring: Stir the reaction at 100°C for 1.5-2 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Workup: Cool the mixture to room temperature. Carefully adjust the pH to ~8 using aqueous ammonia. A precipitate should form.
-
Isolation and Purification: Cool the slurry to 10°C for 1 hour, then collect the solid by vacuum filtration. Wash the filter cake with cold water. Recrystallize the crude product from ethanol/water to yield 2-amino-6-bromo-3-iodopyridine as a solid.
Protocol 6.2: Regioselective Suzuki-Miyaura Coupling at the C-3 Position
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Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Argon), combine 6-Bromo-3-iodopyridin-2-ol (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).
-
Solvent and Base: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or potassium phosphate (K₃PO₄, 2.0 eq.).[12]
-
Reaction: Heat the mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the 6-bromo-3-arylpyridin-2-ol product.
Safety and Handling
As with all halogenated organic compounds, 6-Bromo-3-iodopyridin-2-ol should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
GHS Hazard Information (inferred from 2-Bromo-6-iodopyridin-3-ol): [5]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H332: Harmful if inhaled.
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H335: May cause respiratory irritation.
Storage and Disposal: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[18] Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
6-Bromo-3-iodopyridin-2-ol is a premier example of a strategically designed synthetic intermediate. Its value is derived from the predictable and selective reactivity of its halogen substituents, enabling chemists to perform sequential cross-coupling reactions with a high degree of control. This capability is crucial for the efficient construction of the complex, highly decorated heterocyclic cores that are often required in the fields of medicine and agriculture. The insights and protocols provided in this guide serve as a robust foundation for researchers aiming to exploit the rich chemical potential of this versatile building block.
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